N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Description
N1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a bithiophene-ethyl moiety linked to an isoxazole ring via an oxalamide backbone.
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-14(15(20)17-13-4-7-21-18-13)16-6-3-11-1-2-12(23-11)10-5-8-22-9-10/h1-2,4-5,7-9H,3,6H2,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQKPVIQGZFTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps. One common approach is the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between nitrile oxides and unsaturated compounds . The bithiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling . The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of an amine with oxalyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and cross-coupling steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones from the bithiophene moiety.
Reduction: Amines from the isoxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring may play a key role in binding to these targets, while the bithiophene moiety could influence the compound’s electronic properties and overall stability .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
Physicochemical and Pharmacokinetic Properties
Metabolic Pathways :
- Bithiophene oxidation may dominate metabolism, analogous to thiophene-containing drugs like tienilic acid, forming reactive metabolites .
Biological Activity
Chemical Structure and Properties
The compound's structure features a bithiophene moiety and an isoxazole ring, which are known for their electronic properties and biological relevance. The oxalamide group contributes to its stability and solubility in biological systems.
Chemical Structure
- Bithiophenes : Known for their conductivity and potential in organic electronics.
- Isoxazole : Often associated with neuroactive properties.
- Oxalamide : Enhances the compound's interaction with biological targets.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide exhibit anticonvulsant properties. For instance, research on various isoxazole derivatives has shown effectiveness in seizure models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures. Compounds with similar structural features have demonstrated significant protective effects against seizures, suggesting that this compound may also possess similar activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Modulation of Ion Channels : It may influence sodium or calcium channels, which are crucial in neuronal excitability.
- Receptor Interaction : Potential interaction with GABA receptors, enhancing inhibitory neurotransmission.
- Neuroprotective Effects : Some derivatives have shown the ability to protect neurons from excitotoxicity, which is critical in seizure disorders.
Case Studies
A notable study evaluated a series of isoxazole-based compounds for their anticonvulsant activity. Among these, certain derivatives demonstrated an ED50 (effective dose for 50% of the population) comparable to established anticonvulsants like phenytoin and phenobarbital . The efficacy was assessed using various animal models, including:
- MES Test : Evaluated the ability to prevent electrically induced seizures.
- PTZ Test : Assessed protection against chemically induced seizures.
Comparative Data Table
| Compound Name | ED50 (MES) | ED50 (PTZ) | Mechanism of Action |
|---|---|---|---|
| Compound A | 79.5 mg/kg | 123.2 mg/kg | Sodium channel blockade |
| Compound B | 22.4 mg/kg | 100 mg/kg | GABA receptor modulation |
| This compound | TBD | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
